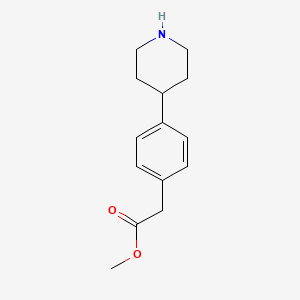
(4-Piperidin-4-yl-phenyl)-acetic acid methyl ester
Cat. No. B8672382
M. Wt: 233.31 g/mol
InChI Key: DOUDPCKSDZVCFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06518423B1
Procedure details


To a solution of 1.0 g of methyl 4-[1-(benzyloxy-carbonyl)piperidin-4-yl]phenylacetate in ethanol (100 ml) was added 1.0 g of 10% palladium-carbon (moisture content: 50%) and a hydrogenation reaction was effected under atmospheric pressure for 12 hours. Then the palladium-carbon was filtered off and the solvent was concentrated under reduced pressure to thereby give 0.5 g of crude methyl 4-(piperidin-4-yl)phenylacetate. To a solution of 0.5 g of this crude product and 0.5 g of 8-(chloroethyl)-10H-pyrazino[2,3-b][1,4]benzothiazine in N,N-dimethylformamide (30 ml) was added 0.87 g of anhydrous potassium carbonate and the resulting mixture was stirred under heating to 60° C. for 40 minutes. After adding water, the reaction mixture was extracted with ethyl acetate, washed with a saturated aqueous solution of sodium chloride and dried over anhydrous magnesium sulfate. After distilling off the solvent under reduced pressure, the residue was purified by silica gel column chromatography (eluted with n-hexane/ethyl acetate) to thereby give 0.6 g of the title compound as a yellow oily substance.
Name
methyl 4-[1-(benzyloxy-carbonyl)piperidin-4-yl]phenylacetate
Quantity
1 g
Type
reactant
Reaction Step One


Name
palladium-carbon
Quantity
1 g
Type
catalyst
Reaction Step One

Identifiers


|
REACTION_CXSMILES
|
C(OC([N:11]1[CH2:16][CH2:15][CH:14]([C:17]2[CH:22]=[CH:21][C:20]([CH2:23][C:24]([O:26][CH3:27])=[O:25])=[CH:19][CH:18]=2)[CH2:13][CH2:12]1)=O)C1C=CC=CC=1>C(O)C.[C].[Pd]>[NH:11]1[CH2:16][CH2:15][CH:14]([C:17]2[CH:22]=[CH:21][C:20]([CH2:23][C:24]([O:26][CH3:27])=[O:25])=[CH:19][CH:18]=2)[CH2:13][CH2:12]1 |f:2.3|
|
Inputs


Step One
|
Name
|
methyl 4-[1-(benzyloxy-carbonyl)piperidin-4-yl]phenylacetate
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)N1CCC(CC1)C1=CC=C(C=C1)CC(=O)OC
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
palladium-carbon
|
|
Quantity
|
1 g
|
|
Type
|
catalyst
|
|
Smiles
|
[C].[Pd]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a hydrogenation reaction
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Then the palladium-carbon was filtered off
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the solvent was concentrated under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
12 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1CCC(CC1)C1=CC=C(C=C1)CC(=O)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.5 g | |
| YIELD: CALCULATEDPERCENTYIELD | 78.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
